molecular formula C13H20N2 B15300239 n1-(1-Cyclopropylethyl)-n4,n4-dimethylbenzene-1,4-diamine

n1-(1-Cyclopropylethyl)-n4,n4-dimethylbenzene-1,4-diamine

Cat. No.: B15300239
M. Wt: 204.31 g/mol
InChI Key: OEFIXVXBYVWCCP-UHFFFAOYSA-N
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Description

N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine is an organic compound with a unique structure that includes a cyclopropyl group attached to an ethyl chain, which is further connected to a benzene ring substituted with two methyl groups and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group and amine functionalities play a crucial role in binding to these targets, influencing their activity and resulting in desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine is unique due to its specific combination of a cyclopropyl group, ethyl chain, and dimethyl-substituted benzene ring with amine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-N-(1-cyclopropylethyl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C13H20N2/c1-10(11-4-5-11)14-12-6-8-13(9-7-12)15(2)3/h6-11,14H,4-5H2,1-3H3

InChI Key

OEFIXVXBYVWCCP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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